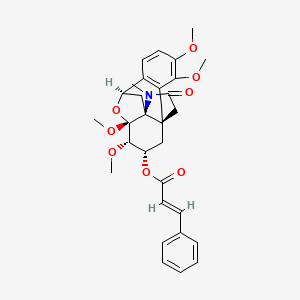
Stephalonine M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stephalonine M is a natural alkaloid compound with the molecular formula C30H33NO8 and a molecular weight of 535.58 g/mol . It is known for its potent antimicrobial properties, particularly against drug-resistant gram-negative bacteria. This compound is derived from the plant Stephania longa and has shown significant potential in biomedical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stephalonine M involves several steps, starting from the extraction of the raw material from Stephania longa. The compound is then purified using various chromatographic techniques. Specific synthetic routes and reaction conditions are not widely documented, but typical methods involve organic solvent extraction and purification processes.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from Stephania longa plants, followed by purification using high-performance liquid chromatography (HPLC) or similar techniques. The compound’s stability and solubility in solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone make it suitable for such processes.
Análisis De Reacciones Químicas
Types of Reactions
Stephalonine M undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Stephalonine M has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its antimicrobial properties against drug-resistant bacteria.
Medicine: Potential therapeutic applications in treating bacterial infections.
Industry: Used in the development of new antimicrobial agents and pharmaceuticals.
Mecanismo De Acción
Stephalonine M exerts its effects by inhibiting the synthesis of bacterial cell walls, thereby exhibiting potent antimicrobial activity. The compound targets specific enzymes involved in cell wall synthesis, disrupting the integrity of the bacterial cell and leading to cell death.
Comparación Con Compuestos Similares
Stephalonine M is part of the hasubanan-type alkaloids, which include compounds like stephalonine Q, stephalonine R, and stephalonine S . These compounds share similar structures and biological activities but differ in their specific molecular configurations and potency . This compound is unique in its high efficacy against drug-resistant gram-negative bacteria.
List of Similar Compounds
Propiedades
Fórmula molecular |
C30H33NO8 |
|---|---|
Peso molecular |
535.6 g/mol |
Nombre IUPAC |
[(1R,8R,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-16-oxo-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H33NO8/c1-31-23(32)17-28-15-22(38-24(33)14-11-18-9-7-6-8-10-18)27(36-4)30(37-5)29(28,31)16-21(39-30)19-12-13-20(34-2)26(35-3)25(19)28/h6-14,21-22,27H,15-17H2,1-5H3/b14-11+/t21-,22+,27+,28-,29+,30+/m1/s1 |
Clave InChI |
VUYMFOFOQOGUHO-VFGIGGLYSA-N |
SMILES isomérico |
CN1C(=O)C[C@@]23[C@]14C[C@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4([C@H]([C@H](C3)OC(=O)/C=C/C6=CC=CC=C6)OC)OC |
SMILES canónico |
CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)OC(=O)C=CC6=CC=CC=C6)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


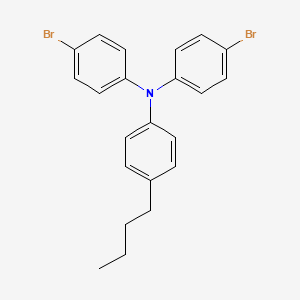

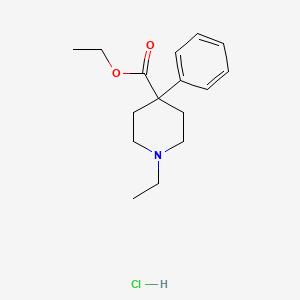

![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol](/img/structure/B13423534.png)

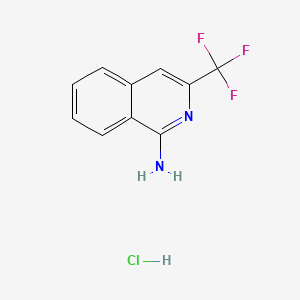
![1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B13423557.png)
![tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13423562.png)

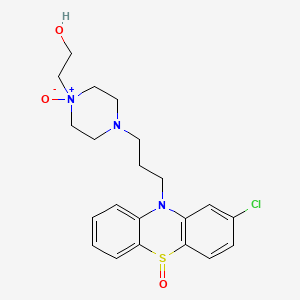

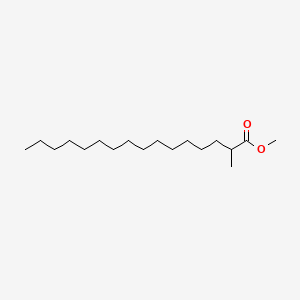
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B13423590.png)
